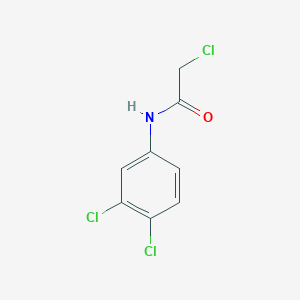







|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][C:8]=1[Cl:9])[NH2:5].[Cl:10][CH2:11][C:12](O)=[O:13]>C1COCC1>[Cl:10][CH2:11][C:12]([NH:5][C:4]1[CH:6]=[CH:7][C:8]([Cl:9])=[C:2]([Cl:1])[CH:3]=1)=[O:13]
|


|
Name
|
|
|
Quantity
|
8.1 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=C(N)C=CC1Cl
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
9.4 g
|
|
Type
|
reactant
|
|
Smiles
|
ClCC(=O)O
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred at room temperature for 3 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CONCENTRATION
|
|
Details
|
The reaction mixture was concentrated under reduced pressure
|
|
Type
|
ADDITION
|
|
Details
|
to the concentrate was added ethyl acetate, (100 mL)
|
|
Type
|
WASH
|
|
Details
|
The organic layer was washed with a saturated aqueous solution of sodium hydrogencarbonate (50 mL, 20 mL×2), saturated sodium chloride solution (20 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
successively, dried over magnesium sulfate
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
|
Type
|
ADDITION
|
|
Details
|
To the concentrate was added diisopropyl ether (30 mL)
|
|
Type
|
CUSTOM
|
|
Details
|
the resulting precipitates
|
|
Type
|
FILTRATION
|
|
Details
|
were collected by filtration
|
|
Type
|
WASH
|
|
Details
|
The precipitates were washed with diisopropyl ether (10 mL×3)
|
|
Type
|
CUSTOM
|
|
Details
|
dried under reduced pressure
|


Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClCC(=O)NC1=CC(=C(C=C1)Cl)Cl
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 8.08 g | |
| YIELD: CALCULATEDPERCENTYIELD | 67.8% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |